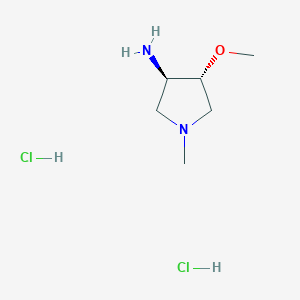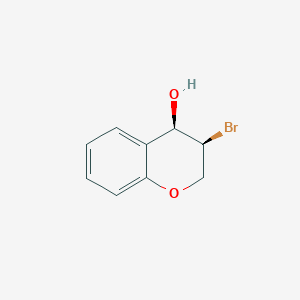
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine typically involves the reaction of 3-phenylmethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolidine derivative. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include pyrazolidinones, amine derivatives, and various substituted pyrazolidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazolidine core but have additional fused rings, leading to different chemical properties and applications.
Uniqueness
5-(3-Phenylmethoxyphenyl)pyrazolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenylmethoxy group enhances its potential as a versatile scaffold in drug discovery and materials science .
Eigenschaften
Molekularformel |
C16H19N3O |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
5-(3-phenylmethoxyphenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C16H19N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15-16,18-19H,10-11,17H2 |
InChI-Schlüssel |
KREFKVDCFVREJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NNC1N)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
![3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine](/img/structure/B12358060.png)

![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
![4-Cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1,3-diazinane-5-carbonitrile](/img/structure/B12358093.png)
![N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12358096.png)






